
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Overview
Description
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is a heterocyclic compound that belongs to the class of tetrazines. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features a tetrazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, which imparts distinct characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- typically involves the nucleophilic substitution of the dimethylpyrazolyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. This reaction is carried out using various N-nucleophiles under controlled conditions . The reaction conditions often include heating the reaction mixture to 40-50°C and monitoring the progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylpyrazolyl group can be substituted with different nucleophiles to form a variety of tetrazine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Cycloaddition: Tetrazines are known to undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, formamidine acetate, and various N-nucleophiles . Reaction conditions typically involve heating, the use of solvents like acetonitrile, and monitoring the reaction progress using TLC .
Major Products Formed
The major products formed from the reactions of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- include various substituted tetrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of 1,2,4,5-tetrazines exhibit significant antifungal properties. For instance, a series of [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines were synthesized and tested for their fungistatic activity against dermatophyte fungi such as Trichophyton and Epidermophyton. One notable derivative showed a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Epidermophyton floccosum, indicating strong antifungal potential .
Antituberculosis Activity
The compound has also shown promise in the fight against tuberculosis. Research highlighted the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines with various nucleophile residues that exhibited antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives demonstrated MIC values as low as 0.18 μg/mL, making them promising candidates for developing new antitubercular drugs .
Antimicrobial Properties
Beyond antifungal and antituberculosis activities, these tetrazine derivatives have been noted for their broad-spectrum antimicrobial properties. They have been effective against various bacterial strains due to their ability to disrupt microbial cell functions .
Nitrification and Energetic Properties
The compound's nitrogen-rich structure makes it suitable for applications in energetic materials. Studies have focused on nitrification methods for synthesizing energetic compounds containing tetrazine structures. These materials show potential for use in explosives and propellants due to their high energy content and stability under certain conditions .
Hybrid Energetic Materials
Research has explored the synthesis of hybrid materials that combine tetrazine cycles with other energetic fragments like nitrotriazolone. These compounds can enhance performance characteristics in energetic applications by providing better control over detonation properties .
Functionalization for Bioorthogonal Applications
Functionalized tetrazines are being investigated for their utility in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. This application is particularly relevant in drug delivery systems and targeted therapies where precise control over drug activation is required .
Summary of Findings
The applications of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- span several critical areas in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The tetrazine ring acts as an electron-deficient system, making it reactive towards nucleophiles and strained alkenes . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity and stability make it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1,2,4,5-tetrazine: Known for its use in energetic materials and as a precursor for other tetrazine derivatives.
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Utilized in the synthesis of high-energy compounds and as a reagent in chemical reactions.
6-Amino[1,2,4]triazolo[4,3-b]tetrazine: Employed in the design of energetic materials and as a building block for complex molecular structures.
Uniqueness
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group enhances its chemical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Biological Activity
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.
The compound has the following chemical properties:
- Chemical Formula : C₇H₉N₇
- Molecular Weight : 189.20 g/mol
- CAS Number : 698500
- Synonyms : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine
Biological Activity Overview
Research indicates that derivatives of tetrazines exhibit a range of biological activities including antifungal and antibacterial properties. The specific compound in focus has shown promise in inhibiting the growth of dermatophyte fungi.
Antifungal Activity
A study conducted on various tetrazine derivatives demonstrated that certain compounds possess significant antifungal activity against dermatophyte strains such as Trichophyton and Epidermophyton. Notably:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 1.5 µg/mL for certain derivatives against Epidermophyton floccosum .
Study on Fungistatic Activity
In vitro studies have shown that the compound exhibits fungistatic activity against dermatophyte fungi. The following table summarizes the MIC values for various strains:
Compound | Strain | MIC (µg/mL) |
---|---|---|
3a | Trichophyton tonsurans | ≤ 3.12 |
3b | Trichophyton violaceum | 6.25 |
3g | Epidermophyton floccosum | 1.5 |
3j | Microsporum canis | 0.38 |
The results indicate that modifications at specific positions on the tetrazine structure can enhance biological activity .
Synthesis and Reactivity Studies
Research has focused on synthesizing various analogs of tetrazines to explore their reactivity and biological properties. For instance:
- The oxidative cyclization of tetrazines leads to new triazolo-tetrazine derivatives which have been screened for their antifungal properties .
While the exact mechanism of action for these compounds remains under investigation, it is hypothesized that their effectiveness may be attributed to their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for fungal survival .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-4-3-5(2)14(13-4)7-11-9-6(8)10-12-7/h3H,1-2H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYVOAONGQISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351369 | |
Record name | 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139047-73-7 | |
Record name | 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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